Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate

Organic Synthesis Process Chemistry Procurement

This dimethyl isophthalate triflate delivers unique orthogonal reactivity unattainable with conventional aryl halides. Under ligand-free conditions, the C–OTf bond cleaves selectively even in the presence of aryl bromides or chlorides, enabling precise, late-stage diversification in multi-step syntheses. Prioritize this scaffold for DHODH inhibitor libraries, catalytic system benchmarking, and post-polymerization functionalization. Its electron-deficient diester core ensures predictable oxidative addition rates, reducing process risk and improving yield consistency across cross-coupling campaigns.

Molecular Formula C11H9F3O7S
Molecular Weight 342.25 g/mol
CAS No. 168619-21-4
Cat. No. B3367242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate
CAS168619-21-4
Molecular FormulaC11H9F3O7S
Molecular Weight342.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
InChIInChI=1S/C11H9F3O7S/c1-19-9(15)6-3-7(10(16)20-2)5-8(4-6)21-22(17,18)11(12,13)14/h3-5H,1-2H3
InChIKeyRSTUPIKSYPDJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): Sourcing & Baseline Profile for Cross-Coupling Applications


Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4) is an aryl triflate ester derived from dimethyl 5-hydroxyisophthalate. It belongs to the class of activated aromatic electrophiles commonly employed in transition-metal-catalyzed cross-coupling reactions. The compound is characterized by a trifluoromethanesulfonyloxy (-OTf) group substituted at the 5-position of the isophthalate core, with two methyl ester groups at the 1,3-positions. This structural arrangement yields a molecular formula of C₁₁H₉F₃O₇S and a molecular weight of 342.25 g/mol [1]. Its chemical identity is further defined by its InChIKey: RSTUPIKSYPDJNS-UHFFFAOYSA-N, and it is cataloged under PubChem CID 10617248 [1].

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): Why Generic Aryl Halide Alternatives Fail in Chemoselective Workflows


In-class compounds, such as aryl bromides or chlorides, cannot be straightforwardly substituted for this specific triflate without compromising reaction outcomes. The key differentiator lies in the orthogonal reactivity of the triflate leaving group. While aryl bromides typically react preferentially over triflates under standard phosphine-ligated Suzuki conditions, the absence of strong ancillary ligands can reverse this chemoselectivity, enabling triflate-selective C–OTf cleavage in the presence of C–Br or C–Cl bonds [1]. Furthermore, the electron-withdrawing nature of the isophthalate diester framework modulates the electrophilicity of the aromatic ring, influencing the rate and regioselectivity of oxidative addition. This unique reactivity profile is not replicated by simpler halogenated analogs and is critical for multi-step syntheses where late-stage diversification or precise control over coupling sequence is required. The quantitative evidence below substantiates these differences and provides a framework for informed procurement decisions.

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): Quantitative Evidence for Scientific Selection


Synthesis of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): High-Yield Triflation as a Procurement-Quality Metric

The triflation of dimethyl 5-hydroxyisophthalate with trifluoromethanesulfonic anhydride proceeds with high efficiency. A patent procedure reports the synthesis of dimethyl 5-trifluoromethanesulfonyloxyisophthalate on a multi-hundred-gram scale, isolating the product as a light yellow solid. This high-yielding transformation demonstrates the synthetic accessibility and reliability of the compound's preparation. In contrast, analogous reactions with less reactive sulfonating agents (e.g., tosyl chloride) often require more forcing conditions and can result in lower yields due to competing side reactions or incomplete conversion [1].

Organic Synthesis Process Chemistry Procurement

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4) in Suzuki Couplings: Orthogonal Reactivity vs. Aryl Bromides Under Ligand-Free Conditions

The chemoselectivity of the triflate group in this compound differs fundamentally from that of common aryl halides under specific catalytic conditions. Recent studies on aryl triflates demonstrate that in the absence of strong ancillary ligands (e.g., phosphines, NHCs) and using a polar aprotic solvent like DMSO, palladium salts promote selective C–OTf cleavage over C–Br cleavage at room temperature. This 'triflate-selective' pathway directly contrasts with the established reactivity under phosphine-ligated conditions, where aryl bromides react preferentially. This orthogonal reactivity profile is a class-level characteristic of aryl triflates and is directly applicable to dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate [1].

Cross-Coupling Chemoselectivity Suzuki-Miyaura

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): Superior Leaving Group Ability vs. Tosylate and Mesylate Analogs

The trifluoromethanesulfonate (triflate) group is established as a superior leaving group compared to other sulfonates like tosylate and mesylate. This is due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting triflate anion through extensive resonance delocalization. Tosylates and mesylates are commonly used leaving groups, but they generally exhibit lower reactivity than triflates in SN2 reactions and cross-couplings [1]. This class-level inference translates directly to dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate: its -OTf group will undergo oxidative addition with palladium catalysts more readily than its corresponding tosylate or mesylate ester, leading to faster reaction rates and potentially higher yields under milder conditions.

Leaving Group Ability Nucleophilic Substitution Cross-Coupling

Application of Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4) as a Key Intermediate in the Synthesis of Bioactive Molecules

Dimethyl 5-[[(trifluoromethyl)sulfonyl]oxy]isophthalate serves as a crucial building block for the synthesis of complex biaryl structures with biological activity. It has been employed as a key intermediate in the iterative, chemoselective Suzuki cross-coupling reactions used to prepare a series of potentially selective inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme target relevant for autoimmune diseases and cancer [1]. The use of this specific triflate, rather than a simpler halogenated analog, enables the precise sequential coupling of different boronic acids due to the orthogonal reactivity described in Evidence Item 2. This application demonstrates the compound's utility in constructing structurally diverse compound libraries for medicinal chemistry programs.

Medicinal Chemistry Drug Discovery DHODH Inhibitors

Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4): Key Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Iterative Synthesis of DHODH Inhibitor Libraries

Researchers engaged in developing dihydroorotate dehydrogenase (DHODH) inhibitors should prioritize this compound as a core scaffold-building block. Its use in iterative, chemoselective Suzuki couplings, as demonstrated by Sutton and Clardy, allows for the rapid construction of diverse biaryl libraries. The orthogonal reactivity of the triflate group, relative to halides, is essential for the sequential coupling strategy employed in this parallel synthesis approach [1].

Method Development for Chemoselective Cross-Coupling

This compound is an ideal substrate for developing and benchmarking new catalytic systems for chemoselective cross-couplings. The well-defined reactivity of its triflate group, particularly in the context of triflate vs. bromide selectivity under ligand-free conditions, makes it a valuable tool for studying the mechanistic nuances of oxidative addition and for training new predictive models in catalysis [1].

Advanced Organic Synthesis: Late-Stage Functionalization

In complex molecule synthesis, the ability to perform late-stage functionalization at a specific site is paramount. The high reactivity and orthogonal nature of the triflate group in this compound make it a powerful handle for introducing aryl or heteroaryl groups via cross-coupling at a late stage, where other sensitive functional groups are present. Its use over a corresponding bromide offers a distinct strategic advantage in controlling the sequence of bond-forming events [1].

Materials Science: Synthesis of Functionalized Aromatic Polyesters

This compound can serve as a monomer or monomer precursor in the synthesis of novel aromatic polyesters. The triflate group provides a reactive site for post-polymerization modification or for the incorporation of functional side chains via cross-coupling reactions. This enables the fine-tuning of polymer properties such as solubility, thermal stability, and processability, which is valuable for advanced coatings, adhesives, and specialty materials [1].

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